molecular formula C6H13NO B3318917 (R)-2-Amino-3-cyclopropylpropan-1-ol HCl CAS No. 1038393-51-9

(R)-2-Amino-3-cyclopropylpropan-1-ol HCl

Cat. No.: B3318917
CAS No.: 1038393-51-9
M. Wt: 115.17 g/mol
InChI Key: FOLTVANRLLYQGK-ZCFIWIBFSA-N
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Description

®-2-Amino-3-cyclopropylpropan-1-ol HCl is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyclopropyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclopropylpropan-1-ol HCl typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents.

Industrial Production Methods: In industrial settings, the production of ®-2-Amino-3-cyclopropylpropan-1-ol HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.

    Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-cyclopropylpropan-1-ol HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.

Scientific Research Applications

®-2-Amino-3-cyclopropylpropan-1-ol HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-cyclopropylpropan-1-ol HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

    (S)-2-Amino-3-cyclopropylpropan-1-ol HCl: The enantiomer of the compound, with different stereochemistry.

    2-Amino-3-cyclopropylpropan-1-ol: The non-salt form of the compound.

Uniqueness: ®-2-Amino-3-cyclopropylpropan-1-ol HCl is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.

Properties

CAS No.

1038393-51-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R)-2-amino-3-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1

InChI Key

FOLTVANRLLYQGK-ZCFIWIBFSA-N

SMILES

C1CC1CC(CO)N.Cl

Isomeric SMILES

C1CC1C[C@H](CO)N

Canonical SMILES

C1CC1CC(CO)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-cyclopropylpropan-1-ol HCl
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Reactant of Route 6
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